Cas no 81907-82-6 (1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)
![1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- structure](https://ja.kuujia.com/scimg/cas/81907-82-6x500.png)
1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- 5-[2-Hydroxy-3-(isopropylamino)propoxy]-1-naphthol
- 5-HYDROXY PROPRANOLOL
- 1-Naphthalenol, 5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (±)- (ZCI)
- 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol (ACI)
- 5-Hydroxypropranolol
- 5′-Hydroxypropranolol
- AKOS040755140
- NS00116543
- 5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol
- 5a(2)-Hydroxypropranolol
- SCHEMBL11669394
- 4-HYDROXY PROPRANOLOL
- 1-Naphthalenol, 5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- 111691-89-5
- 5-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol
- CHEMBL106159
- 81907-82-6
- 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol
- 5'-Hydroxypropanolol
- PD044277
- DTXSID001314638
-
- インチ: 1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3
- InChIKey: WMYPGILKDMWISO-UHFFFAOYSA-N
- ほほえんだ: OC1C2C(=C(C=CC=2)OCC(CNC(C)C)O)C=CC=1
計算された属性
- せいみつぶんしりょう: 275.15214353g/mol
- どういたいしつりょう: 275.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.169
- ふってん: 487.526°C at 760 mmHg
- フラッシュポイント: 248.647°C
- 屈折率: 1.602
- PSA: 61.72000
- LogP: 2.67400
1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67208-500ug |
5-hydroxy Propranolol |
81907-82-6 | 98% | 500ug |
¥1058.00 | 2022-04-26 | |
1PlusChem | 1P00G7TP-1mg |
5-Hydroxy Propranolol |
81907-82-6 | ≥98% | 1mg |
$199.00 | 2024-04-21 | |
A2B Chem LLC | AH55837-10mg |
5-Hydroxy Propranolol |
81907-82-6 | ≥98% | 10mg |
$1066.00 | 2024-04-19 | |
1PlusChem | 1P00G7TP-5mg |
5-Hydroxy Propranolol |
81907-82-6 | ≥98% | 5mg |
$820.00 | 2024-04-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67208-5mg |
5-hydroxy Propranolol |
81907-82-6 | 98% | 5mg |
¥7377.00 | 2022-04-26 | |
A2B Chem LLC | AH55837-1mg |
5-Hydroxy Propranolol |
81907-82-6 | ≥98% | 1mg |
$132.00 | 2024-04-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912735-1mg |
5-hydroxy Propranolol |
81907-82-6 | 98% | 1mg |
¥2,549.70 | 2022-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67208-10mg |
5-hydroxy Propranolol |
81907-82-6 | 98% | 10mg |
¥12776.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67208-1mg |
5-hydroxy Propranolol |
81907-82-6 | 98% | 1mg |
¥1692.00 | 2022-04-26 | |
A2B Chem LLC | AH55837-5mg |
5-Hydroxy Propranolol |
81907-82-6 | ≥98% | 5mg |
$616.00 | 2024-04-19 |
1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- 合成方法
ごうせいかいろ 1
1.2 Reagents: Trichloroacetic acid Solvents: Water
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Trichloroacetic acid Solvents: Water
ごうせいかいろ 4
2.1 Catalysts: Pyridinium chloride
ごうせいかいろ 5
1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Raw materials
1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Preparation Products
1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-に関する追加情報
1-Naphthalenol, 5-[2-Hydroxy-3-[(1-Methylethyl)amino]propoxy]- (CAS No. 81907-82-6): An Overview of Its Properties and Applications
1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- (CAS No. 81907-82-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-(2-Hydroxy-3-(isopropylamino)propoxy)naphthalen-1-ol, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of this compound.
The molecular formula of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- is C17H23NO3, with a molecular weight of approximately 297.37 g/mol. The compound consists of a naphthalene ring system substituted with a hydroxyl group at the 1-position and a complex side chain at the 5-position. The side chain includes a hydroxyl group, an isopropylamino group, and an ether linkage, which collectively contribute to its unique chemical and biological properties.
One of the key aspects of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- is its synthesis. Various methods have been reported in the literature for the preparation of this compound. One common approach involves the reaction of 5-bromonaphthalen-1-ol with 3-(isopropylamino)-2-hydroxypropyl tosylate in the presence of a base such as potassium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. The synthesis process can be optimized by varying reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
In terms of its physical properties, 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- is a white to off-white crystalline solid with a melting point ranging from 90°C to 95°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various applications in both research and industrial settings.
The biological activity of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- has been extensively studied due to its potential therapeutic applications. Recent research has shown that this compound possesses significant antioxidant properties, which can help protect cells from oxidative stress and damage caused by free radicals. Additionally, it has demonstrated anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Furthermore, studies have explored the neuroprotective effects of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-. In vitro experiments using neuronal cell cultures have shown that this compound can reduce oxidative stress and prevent neuronal cell death induced by various neurotoxic agents. These findings suggest that it may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- have also been investigated to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and can be effectively absorbed into the bloodstream after oral administration. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of various metabolites that are subsequently excreted through urine and feces.
In addition to its therapeutic potential, 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- has found applications in other areas such as materials science and analytical chemistry. For instance, it has been used as a fluorescent probe for detecting specific biomolecules due to its strong fluorescence properties under certain conditions. This application highlights its versatility and potential for use in advanced diagnostic tools.
The safety profile of 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- is an important consideration for its use in pharmaceuticals and other applications. Toxicological studies have shown that it has low toxicity when administered at therapeutic doses. However, like any chemical compound, it should be handled with appropriate precautions to avoid exposure to high concentrations or prolonged contact with skin or eyes.
In conclusion, 1-Naphthalenol, 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- (CAS No. 81907-82-6) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with valuable biological activities such as antioxidant and anti-inflammatory properties, making it a subject of ongoing investigation for potential therapeutic uses. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the development of new treatments for various diseases.
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